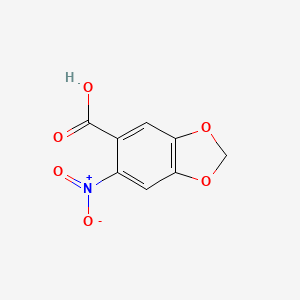

6-Nitro-1,3-benzodioxole-5-carboxylic acid

Description

The exact mass of the compound 6-Nitro-1,3-benzodioxole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Nitro-1,3-benzodioxole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-1,3-benzodioxole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJWBDDLVCMLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992151 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-32-5 | |

| Record name | 6-Nitro-1,3-benzodioxole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 716-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitro-1,3-benzodioxole-5-carboxylic acid

This guide provides a comprehensive technical overview of the physicochemical properties of 6-Nitro-1,3-benzodioxole-5-carboxylic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay of the molecule's structural features with its chemical behavior.

Introduction: The Significance of a Substituted Benzodioxole

6-Nitro-1,3-benzodioxole-5-carboxylic acid (CAS No: 716-32-5) belongs to the benzodioxole class of compounds, a scaffold present in numerous natural products and pharmacologically active molecules. The introduction of a nitro group and a carboxylic acid moiety to the benzodioxole core imparts unique electronic and steric characteristics, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the nitro group, combined with the acidic proton of the carboxylic acid, creates a molecule with potential for diverse chemical interactions and biological activity. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug design.

Core Physicochemical Data

A summary of the key physicochemical properties of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is presented below. It is important to note that while some properties have been experimentally determined, others are based on high-quality computational predictions due to the limited availability of published experimental data.

| Property | Value | Source |

| CAS Number | 716-32-5 | [1][][3] |

| Molecular Formula | C₈H₅NO₆ | [1] |

| Molecular Weight | 211.13 g/mol | [1] |

| Melting Point | Approximately 240 °C | [4] |

| Boiling Point | Predicted: > 400 °C (decomposes) | Predicted value based on high melting point and presence of functional groups prone to decomposition at elevated temperatures. |

| pKa | Predicted: ~2.5 - 3.5 | Predicted value based on the strong electron-withdrawing effect of the nitro group on the carboxylic acid. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | Inferred from the properties of similar aromatic carboxylic acids. |

Structural and Spectroscopic Characterization

The unique arrangement of functional groups in 6-Nitro-1,3-benzodioxole-5-carboxylic acid gives rise to a distinct spectroscopic fingerprint.

Chemical Structure

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; O3 [label="O"]; O4 [label="O"]; N1 [label="N"]; O5 [label="O"]; O6 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Dioxole ring C3 -- O1; O1 -- C7; C7 -- O2; O2 -- C4;

// Carboxylic acid group C1 -- C8; C8 [label="C"]; C8 -- O3 [label="="]; C8 -- O4; O4 -- H1;

// Nitro group C6 -- N1; N1 -- O5 [label="="]; N1 -- O6;

// Hydrogens on the ring C2 -- H2; C5 -- H3; } Caption: Chemical structure of 6-Nitro-1,3-benzodioxole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the carbon between the carboxylic acid and the benzodioxole oxygen will likely be the most downfield, influenced by the deshielding effects of both groups. The other aromatic proton will also be in the downfield region.

-

Methylenedioxy Protons: A singlet corresponding to the two protons of the -O-CH₂-O- group is expected, typically in the range of δ 6.0-6.5 ppm.

-

Carboxylic Acid Proton: A broad singlet, highly dependent on concentration and solvent, is anticipated far downfield (δ 10-13 ppm).

¹³C NMR (Predicted):

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-175 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 100-150 ppm. The carbons attached to the nitro group and the carboxylic acid will be the most deshielding.

-

Methylenedioxy Carbon: The carbon of the -O-CH₂-O- group is expected around δ 100-105 ppm.

Computational NMR prediction is a powerful tool in modern chemistry for structural elucidation and verification.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is expected to be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the aromatic ring and the presence of the electron-withdrawing nitro group will influence the exact position.

-

N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-O Stretch (Dioxole and Carboxylic Acid): Multiple bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ether linkages in the dioxole ring and the carboxylic acid.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

FTIR and FT-Raman spectroscopy, coupled with DFT calculations, are powerful techniques for the vibrational analysis of such molecules.[6][7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 211. The fragmentation pattern will likely involve:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids.

-

Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.

-

Loss of -NO₂ (M-46): Fragmentation involving the nitro group.

-

Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion.

The fragmentation of nitroaromatic compounds can be complex and provide significant structural information.

Acidity and Solubility

pKa: A Measure of Acidity

The acidity of the carboxylic acid group is significantly influenced by the electron-withdrawing nitro group on the aromatic ring. This inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the proton. Consequently, the pKa of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is predicted to be in the range of 2.5 to 3.5, making it a relatively strong organic acid.

Experimental Rationale for pKa Determination: The pKa of a nitroaromatic carboxylic acid can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry. The choice of method depends on the compound's solubility and spectral properties. For a compound like this, with expected chromophores, spectrophotometric determination is a viable and sensitive option.

Solubility Profile

The presence of the polar carboxylic acid and nitro groups, along with the largely nonpolar aromatic backbone, results in a mixed solubility profile.

-

Water: Sparingly soluble. The strong intermolecular forces in the solid state (due to hydrogen bonding of the carboxylic acid) and the hydrophobic nature of the aromatic ring limit its aqueous solubility.

-

Aqueous Base: Soluble in aqueous solutions of sodium hydroxide or sodium bicarbonate due to the formation of the water-soluble sodium salt. This is a key property for purification and handling.

-

Organic Solvents: Generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol. Its solubility in nonpolar solvents like hexane is expected to be very low.

Experimental Protocol for Solubility Determination: A standard method for determining the solubility of an aromatic carboxylic acid involves the saturation shake-flask method.

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis and Reactivity

The synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid typically involves the nitration of a suitable benzodioxole precursor.[8] The presence of both a nitro group and a carboxylic acid on the aromatic ring opens up a wide range of possibilities for further chemical transformations, making it a versatile intermediate in organic synthesis. The carboxylic acid can undergo esterification, amidation, and reduction, while the nitro group can be reduced to an amine, which can then be further functionalized.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 6-Nitro-1,3-benzodioxole-5-carboxylic acid. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

6-Nitro-1,3-benzodioxole-5-carboxylic acid is a molecule with a rich set of physicochemical properties that make it a compound of interest for drug discovery and organic synthesis. Its acidity, solubility, and spectroscopic characteristics are all direct consequences of its unique molecular architecture. This guide has provided a detailed overview of these properties, blending available experimental data with high-quality predictions to offer a comprehensive resource for the scientific community. A thorough understanding of these fundamental characteristics is essential for unlocking the full potential of this versatile chemical entity.

References

-

Open-source QSAR models for pKa prediction using multiple machine learning approaches (ASCCT 2018 poster). (2018). Retrieved from [Link]

-

Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches (ASCCT 2018 poster text). (2018). Retrieved from [Link]

- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.

-

(PDF) Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019). Retrieved from [Link]

-

Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. Retrieved from [Link]

-

Kuujia.com. (n.d.). Cas no 716-32-5 (6-Nitro-1,3-benzodioxole-5-carboxylic Acid). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

eScholarship.org. (n.d.). Theoretical Methods and Applications of Computational NMR. Retrieved from [Link]

-

Cheméo. (2025). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

-

World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

ResearchGate. (2021). Computational prediction of C13 chemical shifts of benzoic acid. Retrieved from [Link]

-

SciSpace. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Retrieved from [Link]

- Karthikeyan, S., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3469.

-

(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Retrieved from [Link]

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018). Molecules, 23(1), 97.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Journal of the Iranian Chemical Society.

-

PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 7). YouTube. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 3. 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID | 716-32-5 [chemicalbook.com]

- 4. 716-32-5(6-Nitro-1,3-benzodioxole-5-carboxylic Acid) | Kuujia.com [kuujia.com]

- 5. researchgate.net [researchgate.net]

- 6. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 7. scispace.com [scispace.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of 6-Nitro-1,3-benzodioxole-5-carboxylic acid in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 6-Nitro-1,3-benzodioxole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents.

Introduction: The Significance of Solubility in Drug Development

6-Nitro-1,3-benzodioxole-5-carboxylic acid (CAS No. 716-32-5) is a nitro-substituted benzodioxole derivative that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical research[1]. The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences its utility and application throughout the drug discovery and development pipeline[2][3]. Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and ultimately result in poor bioavailability[2][3]. Therefore, a thorough characterization of its solubility profile in a range of relevant organic solvents is an indispensable step in its scientific evaluation.

This document outlines the theoretical considerations governing the solubility of this molecule, provides a detailed, field-proven experimental protocol for determining its thermodynamic solubility, and discusses the expected solubility trends based on its unique chemical structure.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is governed by its molecular structure, which features a combination of polar and non-polar elements. The fundamental principle of "like dissolves like" provides a foundational basis for predicting its solubility[4].

The key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents. As a weak acid, its solubility is expected to be significantly influenced by the pH of the medium[5]. In basic solvents, it will deprotonate to form a highly polar carboxylate salt, thereby increasing its solubility.

-

Nitro Group (-NO2): This is a strong electron-withdrawing group, contributing to the overall polarity of the molecule.

-

Benzodioxole Ring System: This fused ring structure is predominantly non-polar and hydrophobic, which will favor solubility in less polar or non-polar solvents.

The interplay between the polar carboxylic acid and nitro groups and the non-polar ring system dictates the compound's solubility profile. A balance of these competing factors will determine the optimal solvent for dissolution.

The Concept of Equilibrium vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

-

Kinetic Solubility: This is the concentration of a compound when a precipitate first forms from a supersaturated solution, often generated by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer[3][6]. While useful for high-throughput screening, it can overestimate the true solubility[6].

-

Thermodynamic (Equilibrium) Solubility: This is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid phase[6][7]. This is the most reliable and accurate measure of solubility and is considered the "gold standard" for biopharmaceutical characterization[8]. The protocols described in this guide are designed to determine thermodynamic solubility.

Experimental Protocol: Determination of Thermodynamic Solubility

The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility[6][8]. The following protocol is a robust, self-validating system for accurately measuring the solubility of 6-Nitro-1,3-benzodioxole-5-carboxylic acid.

Materials and Equipment

-

6-Nitro-1,3-benzodioxole-5-carboxylic acid (solid form)

-

A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Nitro-1,3-benzodioxole-5-carboxylic acid to a series of glass vials. An amount that is visibly in excess of what is expected to dissolve is crucial to ensure equilibrium with the solid phase.

-

Accurately pipette a fixed volume (e.g., 2 mL) of each selected organic solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with some systems requiring up to 72 hours[3][5]. To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the measured concentration no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at high speed. This step is critical to avoid artificially inflated concentration measurements.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Prepare a series of dilutions of the filtered supernatant using the same solvent.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[2][3]. A standard calibration curve must be prepared to ensure accurate quantification.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table. This allows for easy comparison of the solubility of 6-Nitro-1,3-benzodioxole-5-carboxylic acid across different organic solvents.

Solubility Data Table (Illustrative)

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Measured Solubility (mg/mL) | Classification |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | 25 | > 100 | Very Soluble |

| Methanol | 32.7 | 25 | ~20-30 | Soluble |

| Ethanol | 24.6 | 25 | ~10-20 | Soluble |

| Acetonitrile | 37.5 | 25 | ~5-10 | Sparingly Soluble |

| Ethyl Acetate | 6.0 | 25 | < 1 | Slightly Soluble |

| Dichloromethane | 9.1 | 25 | < 1 | Slightly Soluble |

| Hexane | 1.9 | 25 | < 0.1 | Insoluble |

Note: The values presented in this table are illustrative examples based on chemical principles. Actual experimental values must be determined empirically.

Interpreting the Solubility Trends

The expected solubility trend is directly related to the polarity of the solvents and their ability to form hydrogen bonds.

Caption: Relationship between molecular structure and solubility.

-

High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are highly polar and can accept hydrogen bonds, leading to strong interactions with the carboxylic acid and nitro groups. This results in high solubility.

-

Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are also polar and can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound.

-

Lower Solubility in Less Polar Solvents: Solvents such as ethyl acetate and dichloromethane have lower polarity and are less effective at solvating the highly polar functional groups, leading to reduced solubility.

-

Insolubility in Non-Polar Solvents: Non-polar solvents like hexane cannot effectively interact with the polar groups of the molecule, resulting in very low or negligible solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Nitro-1,3-benzodioxole-5-carboxylic acid was not found, general precautions for handling nitro-aromatic compounds and carboxylic acids should be followed. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[9][10][11]. Avoid creating dust and prevent contact with skin and eyes[11].

Conclusion

The solubility of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is a critical parameter for its application in scientific research and development. This guide has provided a robust theoretical and practical framework for understanding and determining its solubility profile in organic solvents. By employing the gold-standard shake-flask method, researchers can obtain reliable and accurate thermodynamic solubility data, which is essential for informed decision-making in lead optimization, formulation, and further synthetic applications.

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as a model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]

-

Box, K. J.; Völgyi, G.; Baka, E.; Stuart, M.; Takács-Novák, K.; Comer, J. E. A. Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. Anal. Chem. 2006, 78 (18), 6567–6575. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. NIH National Center for Biotechnology Information. [Link]

-

Alves, C.; et al. A review of methods for solubility determination in biopharmaceutical drug characterization. AAPS PharmSciTech 2015, 16 (4), 747-761. [Link]

-

Experiment 1 Determination of Solubility Class. University of Technology, Iraq. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pace University. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

6-nitro-1,3-benzodioxole-5-carboxylic acid. Molbase. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

-

Shifted equilibria of organic acids and bases in the aqueous surface region. NIH National Center for Biotechnology Information. [Link]

-

1,3-Benzodioxole, 5-nitro-. PubChem. [Link]

Sources

- 1. 716-32-5(6-Nitro-1,3-benzodioxole-5-carboxylic Acid) | Kuujia.com [kuujia.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Synthesis and characterization of 6-Nitro-1,3-benzodioxole-5-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitro-1,3-benzodioxole-5-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Nitro-1,3-benzodioxole-5-carboxylic acid, a pivotal intermediate in the fields of pharmaceutical and agrochemical research. The document offers a detailed exploration of the prevalent synthetic route via electrophilic nitration of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). It delves into the underlying reaction mechanisms, provides a meticulous, step-by-step experimental protocol, and outlines a suite of analytical techniques for the thorough characterization and purity verification of the final compound. This guide is intended for researchers, chemists, and professionals in drug development, aiming to equip them with the necessary expertise for the successful synthesis and validation of this valuable chemical entity.

Introduction and Significance

6-Nitro-1,3-benzodioxole-5-carboxylic acid, also known as 6-nitropiperonylic acid, is a nitro-substituted benzodioxole derivative of significant interest in synthetic organic chemistry.[1] Its molecular architecture, which combines an electron-withdrawing nitro group, a carboxylic acid moiety, and an electron-donating dioxole ring, makes it a versatile precursor for the synthesis of more complex heterocyclic compounds.[1] The carboxylic acid functional group, in particular, enhances its reactivity, allowing for straightforward derivatization through esterification, amidation, or various coupling reactions.[1] This adaptability has positioned 6-Nitro-1,3-benzodioxole-5-carboxylic acid as a crucial building block in the development of novel bioactive molecules.

This guide provides an in-depth examination of the synthesis and characterization of this compound, emphasizing not only the procedural steps but also the fundamental chemical principles that govern them. By understanding the causality behind experimental choices, researchers can better troubleshoot and optimize the synthesis for their specific applications.

Synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid

The most common and direct method for synthesizing 6-Nitro-1,3-benzodioxole-5-carboxylic acid is through the electrophilic aromatic substitution, specifically, the nitration of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).

The Starting Material: 1,3-Benzodioxole-5-carboxylic acid (Piperonylic Acid)

Piperonylic acid is a naturally occurring compound found in various plants and serves as the primary precursor for this synthesis.[2][3] It is commercially available, but can also be synthesized in the laboratory, most commonly through the oxidation of piperonal (heliotropin).[4]

The Chemistry of Nitration: Mechanism and Regioselectivity

Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction.[5] The process typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as "mixed acid". Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[5][6]

dot

Caption: Formation of the nitronium ion electrophile.

The regiochemical outcome of the nitration of piperonylic acid is dictated by the directing effects of the substituents already present on the aromatic ring. The methylenedioxy group is an activating group and directs electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is a deactivating group and directs incoming electrophiles to the meta position. The position ortho to the activating methylenedioxy group and meta to the deactivating carboxylic acid group is the C-6 position, which is thus preferentially nitrated.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methodologies for aromatic nitration.[6][7][8]

Materials:

-

1,3-Benzodioxole-5-carboxylic acid (Piperonylic acid)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Safety Precautions:

-

This procedure involves the use of highly corrosive concentrated acids and an exothermic reaction. It must be performed in a well-ventilated fume hood.

-

Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

An ice bath must be readily available to control the reaction temperature.

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

-

Addition of Starting Material: Slowly and portion-wise, add 1,3-benzodioxole-5-carboxylic acid to the cold, stirred sulfuric acid. Ensure the temperature remains below 10 °C during the addition. Continue stirring until the solid has completely dissolved.

-

Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Using a dropping funnel, add this nitrating mixture dropwise to the solution of piperonylic acid. It is crucial to maintain the reaction temperature between 0 °C and 10 °C throughout the addition to prevent over-nitration and the formation of by-products.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Quenching and Precipitation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude 6-Nitro-1,3-benzodioxole-5-carboxylic acid as a solid.

-

Isolation: Isolate the precipitated solid by vacuum filtration.

-

Washing: Wash the crude product thoroughly with copious amounts of cold distilled water until the washings are neutral to pH paper. This step is critical to remove any residual acid.

-

Drying: Dry the product, preferably in a vacuum oven at a low temperature.

dot

Caption: Synthetic workflow for 6-Nitro-1,3-benzodioxole-5-carboxylic acid.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield a product of high purity. The progress of purification can be monitored by Thin-Layer Chromatography (TLC).

Characterization of the Synthesized Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 6-Nitro-1,3-benzodioxole-5-carboxylic acid. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Physical Properties

| Property | Description |

| Molecular Formula | C₈H₅NO₆[1][9][10] |

| Molecular Weight | 211.13 g/mol [1][9][11] |

| Appearance | Typically a pale yellow or off-white solid. |

| Melting Point | To be determined experimentally and compared with literature values. |

| Solubility | Soluble in some organic solvents, with limited solubility in water.[9] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the dioxole ring. The aromatic region will display two singlets, corresponding to the protons at C-4 and C-7. The methylene protons of the O-CH₂-O group will typically appear as a singlet further upfield. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. It should show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and the methylene carbon of the dioxole group.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | ~3300-2500 (broad) |

| C=O (Carboxylic Acid) | ~1700-1680 |

| NO₂ (Asymmetric Stretch) | ~1550-1500 |

| NO₂ (Symmetric Stretch) | ~1360-1300 |

| C-O (Benzodioxole) | ~1250 and ~1040 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 6-Nitro-1,3-benzodioxole-5-carboxylic acid, the mass spectrum should show a molecular ion peak ([M]⁺ or related ions like [M-H]⁻ in negative mode) corresponding to its molecular weight of 211.13 g/mol .[1][9] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Chromatographic Analysis

3.3.1. Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the fractions during purification. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to achieve good separation.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for determining the purity of the final product with high precision.[12] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile, often run in a gradient mode.[12] Detection is usually performed with a UV detector at a wavelength where the compound exhibits strong absorbance.[12]

dot

Caption: Analytical workflow for 6-Nitro-1,3-benzodioxole-5-carboxylic acid.

Conclusion

The synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid via the nitration of piperonylic acid is a robust and well-established procedure. Careful control of reaction conditions, particularly temperature, is paramount to achieving a good yield and high purity. The comprehensive characterization using a suite of modern analytical techniques is a non-negotiable step to validate the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development. This guide provides the foundational knowledge and practical steps for researchers to confidently undertake the synthesis and characterization of this important chemical intermediate.

References

-

Cas no 716-32-5 (6-Nitro-1,3-benzodioxole-5-carboxylic Acid) . CUSABIO. Available at: [Link]

-

Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry . Scientific Research Publishing. Available at: [Link]

-

Nitration . Wikipedia. Available at: [Link]

-

Synthesis of 5-amino-6-nitro-1,3-benzodioxole . PrepChem.com. Available at: [Link]

-

Piperonylic acid . Organic Syntheses. Available at: [Link]

-

Direct nitration of five membered heterocycles . ResearchGate. Available at: [Link]

-

1,3-Benzodioxole, 5-nitro- . PubChem. Available at: [Link]

-

1,3-Benzodioxole-5-carboxylic acid . PubChem. Available at: [Link]

-

1,3-Benzodioxole-5-carboxylic acid . NIST WebBook. Available at: [Link]

-

Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors . Sciencemadness.org. Available at: [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid . ResearchGate. Available at: [Link]

- Process for purification of carboxylic acids. Google Patents.

-

Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones . ResearchGate. Available at: [Link]

-

Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0) . Cheméo. Available at: [Link]

-

4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde . MDPI. Available at: [Link]

-

Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology . Horizon Research Publishing. Available at: [Link]

-

Main reaction steps and proposed routes for the formation of adipic... . ResearchGate. Available at: [Link]

- Alternative process for producing 6-amino-penicillanic acid (6-apa). Google Patents.

-

α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0 . RIFM. Available at: [Link]

Sources

- 1. 716-32-5(6-Nitro-1,3-benzodioxole-5-carboxylic Acid) | Kuujia.com [kuujia.com]

- 2. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Nitration - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID [716-32-5] | King-Pharm [king-pharm.com]

- 11. 6-Nitro-1,3-benzodioxole-5-carboxylic acid | 716-32-5 [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: A Core Building Block for Advanced Pharmaceutical Development

Abstract

This technical guide provides a comprehensive scientific overview of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a key fluorinated building block in modern medicinal chemistry and drug development. While the user-specified CAS Number 716-32-5 corresponds to 6-Nitro-1,3-benzodioxole-5-carboxylic acid, the nature of this inquiry strongly suggests an interest in the trifluoroacetamide derivative, which is correctly identified by CAS Number 332-34-3 . This document delves into its chemical structure, physicochemical properties, a robust synthesis protocol, and state-of-the-art analytical methodologies. We further explore the strategic importance of the trifluoroacetamide moiety in modifying molecular properties for enhanced therapeutic potential, providing researchers, scientists, and drug development professionals with actionable, field-proven insights.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate. These enhancements often manifest as improved metabolic stability, increased lipophilicity, and modulated binding affinity to biological targets[1].

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (CAS 332-34-3) is a quintessential example of a fluorinated scaffold, combining two critical pharmacophoric elements: a p-anisidine core and a trifluoroacetyl group. The trifluoroacetyl moiety not only serves as a stable amide linkage but also acts as a versatile protecting group for amines, known for its remarkable stability in acidic conditions and lability under mild basic conditions[2]. This orthogonal reactivity is invaluable in complex, multi-step syntheses[2]. This guide offers an in-depth exploration of this compound, from its fundamental properties to its practical application in a laboratory setting.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its core identity and physical characteristics.

Chemical Structure and Identifiers

-

IUPAC Name: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

-

Synonyms: Acetanilide, 4'-methoxy-2,2,2-trifluoro-; p-Methoxytrifluoroacetanilide; N-(4-methoxyphenyl)-2,2,2-trifluoroacetamide[3]

-

CAS Number: 332-34-3

-

Molecular Formula: C₉H₈F₃NO₂[4]

-

Structure:

(A proper chemical structure image would be placed here in a real document)

Physicochemical Data

Quantitative data for this specific molecule is not widely published in peer-reviewed literature; therefore, the following table combines data from supplier specifications and computationally predicted values to provide a reliable reference point.

| Property | Value | Source |

| Molecular Weight | 219.16 g/mol | [NIST[4]] |

| Physical State | Solid (predicted/typical for similar compounds) | N/A |

| Melting Point | 90-93 °C (for the related nitro-phenethyl derivative) | [African Rock Art] |

| Boiling Point | Data not available | N/A |

| Water Solubility | Slightly soluble (predicted based on non-fluorinated analog) | [Echemi[5]] |

| logP (Octanol/Water) | 1.83 (for the non-fluorinated analog, N-(4-methoxyphenyl)acetamide) | [ChemicalBook[6]] |

Synthesis and Mechanistic Insights

The preparation of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a straightforward yet illustrative example of N-acylation, a fundamental transformation in organic synthesis. The protocol described below is based on established chemical principles for the formation of amides from anilines.

Recommended Synthesis Protocol: Trifluoroacetylation of p-Anisidine

This protocol details the reaction of p-anisidine with trifluoroacetic anhydride, a potent trifluoroacetylating agent.

Reaction Scheme: p-Anisidine + Trifluoroacetic Anhydride → 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Trifluoroacetic Anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine (as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution. The base acts as a scavenger for the trifluoroacetic acid byproduct, driving the reaction to completion.

-

Acylating Agent Addition: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the p-anisidine spot.

-

Aqueous Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Trifluoroacetylation of p-Anisidine Workflow.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized material is paramount. Below are the expected spectroscopic signatures for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide based on established principles of NMR and IR spectroscopy.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Two distinct doublet signals are expected in the aromatic region (approx. δ 6.9-7.6 ppm). The protons ortho to the methoxy group will appear as a doublet around δ 6.9 ppm, while the protons ortho to the trifluoroacetamido group will be a doublet further downfield, around δ 7.5 ppm. The integration for each will be 2H.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to 3H.

-

Amide Proton (N-H): A broad singlet, typically downfield (δ 8.0-9.5 ppm), whose chemical shift can be concentration-dependent.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A quartet (due to coupling with ³F) around δ 155-160 ppm.

-

Trifluoromethyl Carbon (CF₃): A strong quartet (due to one-bond C-F coupling) around δ 115-120 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the methoxy group (C-OCH₃) will be around δ 155-160 ppm. The carbon bearing the amide nitrogen (C-N) will be around δ 130-135 ppm. The other four aromatic carbons will appear in the δ 114-125 ppm range.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A very strong, sharp absorption around 1700-1730 cm⁻¹, shifted to higher wavenumber compared to non-fluorinated amides due to the electron-withdrawing effect of the CF₃ group.

-

C-F Stretches: Strong, characteristic absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong absorption around 1250 cm⁻¹.

-

Analytical Protocols: Ensuring Purity and Quality

A self-validating analytical system is crucial for ensuring the quality of a chemical intermediate in a research and development setting. The following HPLC method is designed for the robust analysis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Reverse-Phase HPLC Method

This method is based on established protocols for similar aromatic amide compounds and is suitable for purity determination and impurity profiling[7].

Table of Chromatographic Conditions:

| Parameter | Recommended Conditions |

| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic: 60% A / 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

System Suitability Protocol (Trustworthiness): Before sample analysis, the system must be validated.

-

Standard Preparation: Prepare a standard solution of the compound in acetonitrile at approximately 0.1 mg/mL.

-

Replicate Injections: Make six replicate injections of the standard solution.

-

Acceptance Criteria: The system is deemed suitable for analysis if:

-

The relative standard deviation (RSD) of the peak area is ≤ 2.0%.

-

The tailing factor for the analyte peak is between 0.9 and 1.5.

-

The theoretical plate count is ≥ 2000.

-

Analytical Workflow Diagram

Caption: HPLC Analysis and Quality Control Workflow.

Applications in Drug Development

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is not merely a chemical curiosity; it is a strategic precursor for synthesizing more complex molecules with therapeutic potential. N-arylacetamides are significant intermediates for medicinal and pharmaceutical compounds[8].

-

Scaffold for Bioactive Molecules: The p-anisidine core is a common feature in many biologically active compounds. By protecting the amine as a trifluoroacetamide, chemists can perform reactions on the aromatic ring, such as nitration, halogenation, or formylation, before deprotecting the amine for further elaboration.

-

Improving Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at adjacent sites. Incorporating this moiety can significantly increase the half-life of a drug candidate by preventing rapid degradation by cytochrome P450 enzymes[1].

-

Precursor to Trifluoromethylated Anilines: While the trifluoroacetamide group is a stable amide, it can be hydrolyzed under basic conditions to release the free p-anisidine. More importantly, it serves as a protected form of the amine, allowing for transformations that would be incompatible with a free amino group. This makes it a valuable intermediate in the synthesis of complex trifluoromethyl-containing pharmaceuticals[9][10].

Safety and Handling

As a laboratory chemical, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

-

References

-

Mancilla, J., Valdes, E., & Gil, L. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241-4. [Link]

-

SIELC Technologies. (n.d.). Separation of Acetanilide on Newcrom R1 HPLC column. Retrieved from [Link]

-

African Rock Art. (n.d.). 81654-48-0 | 2,2,2-Trifluoro-N-(4-methoxy-3-nitrophenethyl)acetamide. Retrieved from [Link]

-

Chemical Safety. (n.d.). Chemical Label for 2,2,2-Trifluoro-N-(4-methoxy-phenyl)-acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011–1015. [Link]

-

Ferreira, V. F., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. RSC Medicinal Chemistry, 11(8), 869-896. [Link]

-

Haga, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 194–206. [Link]

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. Separation of Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro- [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2,2,2-TRIFLUORO-N-(4-METHOXY-PHENYL)-ACETIMIDOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-Nitro-1,3-benzodioxole-5-carboxylic acid

Abstract

6-Nitro-1,3-benzodioxole-5-carboxylic acid is a synthetic organic compound with a structure suggestive of potential biological activity, drawing from the known pharmacophore of benzodioxole derivatives. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its structural motifs—a nitro group and a carboxylic acid on a benzodioxole scaffold—provide a foundation for hypothesizing and systematically investigating its biological interactions. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, hypothesis-driven framework to elucidate the mechanism of action of this compound. We will delve into a multi-phased experimental approach, from initial target identification to detailed pathway analysis, complete with actionable protocols and data interpretation strategies. This document serves as a roadmap for a rigorous scientific investigation into the therapeutic or toxicological potential of 6-Nitro-1,3-benzodioxole-5-carboxylic acid.

Introduction: The Benzodioxole Scaffold and the Promise of 6-Nitro-1,3-benzodioxole-5-carboxylic acid

The 1,3-benzodioxole moiety is a key structural feature in numerous naturally occurring and synthetic compounds with diverse and significant biological activities.[1][2][3] Derivatives of this scaffold have been shown to interact with a range of biological targets, from enzymes to cellular receptors. For instance, some benzodioxole-containing compounds are known inhibitors of cytochrome P450 enzymes, while others have demonstrated anti-tumor properties by inhibiting the thioredoxin system.[1] Furthermore, certain derivatives act as agonists for auxin receptors in plants, highlighting the versatility of this chemical framework.[3]

6-Nitro-1,3-benzodioxole-5-carboxylic acid (CAS No: 716-32-5) is a derivative characterized by the presence of a nitro group and a carboxylic acid.[4][5][6][7][8] The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.[4] While its specific mechanism of action remains to be fully elucidated, its chemical structure provides a compelling starting point for investigation. This guide proposes a systematic and robust scientific journey to uncover its biological function.

Table 1: Physicochemical Properties of 6-Nitro-1,3-benzodioxole-5-carboxylic acid

| Property | Value | Source |

| CAS Number | 716-32-5 | [5][6][7][8] |

| Molecular Formula | C8H5NO6 | [5] |

| Molecular Weight | 211.13 g/mol | [5] |

| Melting Point | ~240°C | [4] |

Formulating a Hypothesis: Potential Mechanisms of Action

Given the known activities of related benzodioxole compounds, we can formulate several plausible hypotheses for the mechanism of action of 6-Nitro-1,3-benzodioxole-5-carboxylic acid:

-

Hypothesis 1: Enzyme Inhibition. The compound may act as an inhibitor of a specific enzyme or a class of enzymes. The nitro and carboxylic acid groups could play a crucial role in binding to the active or allosteric sites of target enzymes.

-

Hypothesis 2: Receptor Modulation. It could function as an agonist or antagonist for a cellular receptor, thereby initiating or blocking a signaling cascade.

-

Hypothesis 3: Disruption of Protein-Protein Interactions. The compound might interfere with critical protein-protein interactions within a signaling pathway.

-

Hypothesis 4: Induction of Oxidative Stress. The nitroaromatic group suggests a potential for redox cycling, which could lead to the generation of reactive oxygen species (ROS) and subsequent cellular stress.

A Phased Experimental Approach to Elucidate the Mechanism of Action

A systematic, multi-phased approach is essential for a thorough and conclusive investigation.

Phase 1: Broad-Spectrum Screening and Target Identification

The initial phase aims to identify any biological activity and pinpoint potential molecular targets.

Experimental Workflow: Target Identification

Caption: Workflow for initial screening and target identification.

Detailed Protocols:

-

Protocol 1: Phenotypic Screening.

-

Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line.

-

Compound Treatment: Treat cells with a range of concentrations of 6-Nitro-1,3-benzodioxole-5-carboxylic acid for 24, 48, and 72 hours.

-

Viability Assay: Assess cell viability using a standard method like the MTT or PrestoBlue™ assay.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line.

-

-

Protocol 2: Affinity-Based Pull-Down Assay. [9]

-

Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin).

-

Cell Lysate Preparation: Prepare whole-cell lysates from a responsive cell line.

-

Incubation: Incubate the biotinylated compound with the cell lysate.

-

Capture: Use streptavidin-coated beads to capture the compound and its binding partners.

-

Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

-

-

Protocol 3: Drug Affinity Responsive Target Stability (DARTS). [9]

-

Cell Lysate Preparation: Prepare cell lysates as in the pull-down assay.

-

Compound Incubation: Incubate aliquots of the lysate with the compound or a vehicle control.

-

Protease Digestion: Subject the lysates to limited proteolysis with a protease like pronase. A bound target protein will be more resistant to digestion.

-

Analysis: Analyze the protein bands via SDS-PAGE and identify the protected proteins using mass spectrometry.

-

Phase 2: Target Validation and Mechanistic Characterization

This phase focuses on confirming the interaction with identified targets and understanding the nature of this interaction.

Experimental Workflow: Target Validation

Caption: Workflow for validating identified molecular targets.

Detailed Protocols:

-

Protocol 4: In Vitro Enzyme Inhibition Assay. [10][11][12][13][14]

-

Reagents: Obtain the purified target enzyme, its specific substrate, and the necessary buffer components.

-

Assay Setup: In a 96-well plate, combine the enzyme, a range of inhibitor concentrations, and buffer.

-

Reaction Initiation: Start the reaction by adding the substrate.

-

Detection: Monitor the reaction progress using a suitable detection method (e.g., absorbance, fluorescence).

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive) by fitting the data to appropriate kinetic models.

-

-

Protocol 5: Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding in a cellular context.

-

Phase 3: Delineating the Downstream Signaling Pathway

The final phase aims to understand the broader cellular consequences of the compound's interaction with its validated target.

Experimental Workflow: Pathway Analysis

Caption: Workflow for analyzing downstream signaling effects.

Detailed Protocols:

-

Protocol 6: Luciferase Reporter Gene Assay. [15][16]

-

Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of a specific response element for a suspected pathway (e.g., NF-κB, AP-1).

-

Compound Treatment: Treat the transfected cells with the compound.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: An increase or decrease in luciferase activity indicates modulation of the corresponding signaling pathway.

-

-

Protocol 7: Phospho-Protein Profiling. [17]

-

Cell Treatment and Lysis: Treat cells with the compound for various time points and prepare cell lysates.

-

Multiplex Immunoassay: Use a multiplex bead-based immunoassay (e.g., Luminex®) with antibodies specific for phosphorylated forms of key signaling proteins (e.g., Akt, MAPK, STATs).

-

Data Acquisition and Analysis: Analyze the samples on a compatible instrument and quantify the changes in protein phosphorylation to map the affected signaling nodes.

-

Data Synthesis and Interpretation

The culmination of these experimental phases will provide a multi-faceted dataset. For instance, if 6-Nitro-1,3-benzodioxole-5-carboxylic acid is found to inhibit a specific kinase (from Phase 2), the pathway analysis in Phase 3 should show a corresponding decrease in the phosphorylation of that kinase's downstream substrates. This convergence of evidence is crucial for building a robust and trustworthy model of the compound's mechanism of action.

Conclusion

While the specific biological role of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is yet to be defined, its chemical structure, rooted in the versatile benzodioxole family, marks it as a compound of significant interest. The experimental framework presented in this guide provides a rigorous, logical, and technically sound pathway to unraveling its mechanism of action. By systematically progressing from broad phenotypic screening to detailed molecular and pathway analysis, researchers can effectively characterize the biological activity of this and other novel small molecules, paving the way for potential applications in drug discovery and development.

References

-

BPS Bioscience. Cell Signaling Pathway Screening & Profiling. [Link]

-

Wikipedia. Enzyme assay. [Link]

-

Schoenwaelder, S. M., & Burridge, K. (2009). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The anatomical record. Part A, Discoveries in molecular, cellular, and evolutionary biology, 277(2), 234–246. [Link]

-

Kuujia.com. Cas no 716-32-5 (6-Nitro-1,3-benzodioxole-5-carboxylic Acid). [Link]

-

National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC medicinal chemistry, 14(10), 1957–1980. [Link]

-

National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

-

Liu, K., & Chen, H. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS applied bio materials, 5(1), 1–13. [Link]

-

Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(3), 232–246. [Link]

-

Li, Q., & Li, H. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International journal of molecular sciences, 21(3), 777. [Link]

-

YouTube. Biophysical Approaches to Small Molecule Discovery and Validation. [Link]

-

PubChem. 6-Nitro-1,3-benzodioxole-5-carboxaldehyde. [Link]

-

Zhang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(23), 15154. [Link]

-

PubChem. 1,3-Benzodioxole-5-carboxylic acid. [Link]

-

PubChem. 1,3-Benzodioxole, 5-nitro-. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895029. [Link]

-

NIST. 1,3-Benzodioxole-5-carboxylic acid. [Link]

-

SupraBank. Molecules - 1,3-benzodioxole-5-carboxylic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 4. 716-32-5(6-Nitro-1,3-benzodioxole-5-carboxylic Acid) | Kuujia.com [kuujia.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID [716-32-5] | King-Pharm [king-pharm.com]

- 7. 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID | 716-32-5 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme assay - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Cell Signaling Pathways | Thermo Fisher Scientific - SG [thermofisher.com]

Unveiling the Bioactivity of 6-Nitro-1,3-benzodioxole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Foreword: The imperative for novel chemical entities

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount. The emergence of drug-resistant pathogens and the quest for more targeted and efficacious therapeutics demand a continuous influx of innovative molecular architectures. This technical guide focuses on a compound of significant interest: 6-Nitro-1,3-benzodioxole-5-carboxylic acid. Possessing a unique combination of a benzodioxole core and a nitro functional group, this molecule presents a compelling starting point for investigating a spectrum of biological activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the therapeutic potential of this and structurally related compounds. We will delve into the theoretical underpinnings of its potential bioactivities, provide detailed, field-proven experimental protocols for its evaluation, and explore the predictive power of in silico modeling.

The Molecular Architecture: A Synthesis of Bio-relevant Moieties

6-Nitro-1,3-benzodioxole-5-carboxylic acid, also known as 6-Nitropiperonylic acid, is a synthetic organic compound. Its structure is characterized by a 1,3-benzodioxole ring system, which is a common motif in numerous natural products and pharmacologically active molecules. The presence of a nitro group (-NO₂) at the 6-position and a carboxylic acid group (-COOH) at the 5-position are key determinants of its chemical properties and, consequently, its potential biological interactions.

The benzodioxole moiety is known to be a "privileged" structure in medicinal chemistry, appearing in compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The nitro group, an electron-withdrawing moiety, can significantly modulate the electronic properties of the aromatic ring, influencing its reactivity and potential to interact with biological targets.[1][2][3] The carboxylic acid group provides a handle for potential prodrug strategies and can participate in hydrogen bonding interactions within biological systems.

Postulated Biological Activities: An Evidence-Based Approach

While direct experimental data on the biological activity of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is limited in publicly available literature, we can formulate well-grounded hypotheses based on the extensive research conducted on structurally analogous compounds.

Anticancer Potential

The 1,3-benzodioxole scaffold is a constituent of several natural and synthetic compounds with demonstrated antitumor properties.[4][5][6] Derivatives of 1,3-benzodioxole have been shown to inhibit the proliferation of various cancer cell lines.[7][8] The mechanism of action for some of these compounds involves the induction of apoptosis and the inhibition of tumor angiogenesis.[4] Furthermore, nitroaromatic compounds have been explored as hypoxia-activated prodrugs in cancer therapy, leveraging the low-oxygen environment of solid tumors.[2] The presence of the nitro group in 6-Nitro-1,3-benzodioxole-5-carboxylic acid suggests a potential for selective cytotoxicity towards cancer cells.

Antimicrobial Activity

Both the benzodioxole nucleus and the nitro group are independently associated with antimicrobial effects.[9][10][11][12] Nitroaromatic compounds, in particular, are a well-established class of antimicrobial agents.[1][2] Their mechanism of action often involves the reductive activation of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species.[13] This leads to damage of cellular macromolecules, including DNA, and ultimately cell death.[2] Therefore, it is highly probable that 6-Nitro-1,3-benzodioxole-5-carboxylic acid will exhibit activity against a range of bacterial and/or fungal pathogens.

Enzyme Inhibition